

# Dansyl Acid-d6 chemical structure and formula

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Compound of Interest		
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An In-depth Technical Guide to Dansyl Acid-d6

This technical guide provides a comprehensive overview of **Dansyl Acid-d6**, a deuterated analog of Dansyl Acid, for researchers, scientists, and drug development professionals. It covers the core chemical properties, relevant experimental protocols, and visualizes a key application workflow.

### **Chemical Structure and Formula**

**Dansyl Acid-d6**, also known as 5-Dimethylaminonaphthalene-1-sulfonic Acid-d6, is a fluorescent molecule used in protein analysis and Förster resonance energy transfer (FRET) detection.[1][2] The deuteration of the dimethylamino group provides a means for isotopic labeling in advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS).[3][4]

Molecular Formula: C<sub>12</sub>H<sub>7</sub>D<sub>6</sub>NO<sub>3</sub>S[2][5][6][7]

Chemical Structure: Dansyl Acid-d6 Chemical Structure (Image credit: Santa Cruz Biotechnology, Inc. For illustrative purposes only.)

## **Core Properties and Quantitative Data**

**Dansyl Acid-d6** and its derivatives are characterized by their high sensitivity to the polarity of their microenvironment, a property known as solvatochromism.[3] This makes them powerful tools for probing molecular interactions.[3] The primary degradation pathway for the related



compound Dansyl Chloride-d6 is hydrolysis, which converts the reactive sulfonyl chloride to the non-reactive **Dansyl Acid-d6**.[8]

Property	Value	Source
CAS Number	1329836-02-3	[2][5][6]
Molecular Weight	257.34 g/mol	[2][5][6][7]
Exact Mass	257.0993 Da	[1][6]
PSA (Polar Surface Area)	66 Ų	[1][9]
XLogP3	2.2	[1][9]
Appearance	Purple Solid	[1]

# **Experimental Protocols**

The following protocols are detailed for the synthesis and application of dansyl derivatives, which are directly relevant to the use of **Dansyl Acid-d6** and its precursors in a research setting.

## **General Derivatization of Amines for LC-MS Analysis**

This protocol outlines a general workflow for the derivatization of primary and secondary amines in biological fluids (e.g., plasma) using Dansyl Chloride-d6, the precursor to **Dansyl Acid-d6**, for stable isotope dilution assays.[4]

#### Materials:

- Dansyl Chloride-d6
- Biological sample (e.g., 50 μL of plasma)
- · Ice-cold acetonitrile with internal standard
- 10 mg/mL Dansyl Chloride in acetone (freshly prepared)
- 100 mM sodium carbonate buffer (pH 9.5)



25% aqueous formic acid

#### Procedure:

- Sample Preparation: To 50 μL of plasma, add 150 μL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.[4] Vortex and centrifuge to pellet the protein. Transfer the supernatant for derivatization.
- Derivatization Reaction:
  - To 50 μL of the supernatant, add 50 μL of the 100 mM sodium carbonate buffer.
  - Add 100 μL of the 10 mg/mL Dansyl Chloride-d6 solution in acetone.[4]
  - Vortex the mixture and incubate at 60°C for 30 minutes in the dark.[4]
- Quenching and Sample Preparation for LC-MS:
  - After incubation, add 10 μL of 25% aqueous formic acid to quench the reaction and neutralize the pH.[4]
  - The sample is now ready for LC-MS analysis.

### Synthesis of N-Substituted Dansyl-d6 Amide

This protocol describes the reaction of Dansyl-d6 chloride with a primary or secondary amine to form a fluorescent dansyl-d6 amide.[3]

### Materials:

- Dansyl-d6 chloride
- Amine-containing substrate (e.g., amino acid, peptide)
- Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
- Base (e.g., triethylamine, sodium bicarbonate)[3][10]
- Hydrochloric acid (1 M)



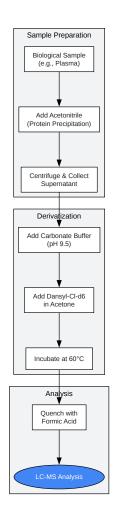
#### Procedure:

- Dissolve the amine-containing substrate in the anhydrous aprotic solvent.[3]
- Add the base to the solution to act as an acid scavenger.[3]
- In a separate flask, dissolve Dansyl-d6 chloride in the same anhydrous aprotic solvent.[3]
- Slowly add the Dansyl-d6 chloride solution to the substrate solution with constant stirring at room temperature.[3]
- Allow the reaction to proceed for several hours to overnight.[3] Reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove any precipitated salts.[3]
- Acidify the resulting solution with 1 M hydrochloric acid.[3]
- Extract the product into an organic solvent like dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate.[3]
- Remove the solvent under reduced pressure to obtain the N-substituted Dansyl-d6 amide.[3]

### **Workflow Visualization**

The following diagram illustrates the logical workflow for the derivatization of amine-containing analytes in a biological sample using Dansyl Chloride-d6 for subsequent LC-MS quantification. This method is central to metabolomics and clinical research for achieving high-accuracy quantitative data.[4]





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Caption: Logical flow of Dansyl Chloride-d6 derivatization for LC-MS.[4]

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